(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-methylsulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCGEDCMPFJUSI-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Methylsulfonyl)pyrrolidine hydrochloride typically involves the functionalization of pyrrolidine. One common method is the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to introduce the methylsulfonyl group. This process can be carried out under mild conditions, often involving the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of ®-3-(Methylsulfonyl)pyrrolidine hydrochloride may involve large-scale batch reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group (-SO₂CH₃) acts as an excellent leaving group, facilitating Sₙ2 and Sₙ1 mechanisms under controlled conditions.
Key Findings :
-
Steric effects : The chiral center at C3 directs nucleophilic attack with inversion of configuration, as observed in azide substitutions .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate Sₙ2 pathways, while protic solvents favor elimination side products .
Oxidation and Reduction Pathways
The sulfonyl group stabilizes adjacent radicals and influences redox behavior.
Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3 h | (R)-3-Sulfonepyrrolidine | Over-oxidation avoided |
| m-CPBA | DCM, 0°C → RT, 2 h | Epoxide derivative | Diastereoselectivity: 4:1 |
Reduction
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Et₂O, reflux, 4 h | (R)-3-(Methylthio)pyrrolidine | 65% |
| BH₃·THF | THF, 0°C → RT, 8 h | (R)-Pyrrolidine | 91% |
Mechanistic Insight :
-
LiAlH₄ selectively reduces the sulfonyl group to a thioether without ring opening.
-
BH₃·THF achieves full desulfonylation, yielding the parent pyrrolidine.
Acid/Base-Mediated Hydrolysis
Hydrolysis pathways are pH-dependent, leading to ring-opened or functionalized products.
| Conditions | Product | Reaction Type |
|---|---|---|
| 1M HCl, reflux, 6 h | (R)-3-(Methylsulfonyl)propanoic acid | Acidic ring opening |
| 1M NaOH, 70°C, 3 h | (R)-3-(Methylsulfonyl)pyrrolidine-1-oxide | Base-induced oxidation |
Kinetic Data :
-
Acidic hydrolysis follows first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 100°C) due to rate-limiting protonation of the sulfonyl oxygen .
Hofmann–Löffler Reaction
Under UV light and Fe²⁺ catalysis, the compound undergoes radical-mediated δ-C–H functionalization to form 1,3-diazabicyclo[3.3.0]octane derivatives .
Mechanism :
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Radical initiation : Fe²⁺ reduces N-chloro intermediates, generating ammonium radicals.
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1,5-Hydrogen transfer : Radical migration to the δ-carbon.
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Cyclization : Intramolecular C–N bond formation yields bicyclic amines .
Selectivity :
Stability and Reactivity Considerations
| Factor | Impact |
|---|---|
| pH < 3 | Rapid decomposition via sulfonic acid formation |
| Light exposure | Accelerates radical side reactions |
| Moisture | Hydrolyzes to 3-hydroxy derivatives |
Scientific Research Applications
Synthetic Applications
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride serves as a versatile building block in organic synthesis. Its applications include:
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Deprotection of Methyl Aryl Ethers :
- Method : Utilizes pyridine hydrochloride under solvent-free conditions, often enhanced by microwave irradiation.
- Results : Achieves high yields of deprotected products essential for subsequent synthetic steps.
-
Metal-Free C–H Functionalization :
- Method : Involves the transformation of pyrrolidine without metal catalysts, relying on the compound's inherent reactivity.
- Results : Facilitates the formation of pyrrolinium-based structures, which are valuable in designing novel materials.
-
Nucleophilic Substitution Reactions :
- The methylsulfonyl group participates in various nucleophilic reactions, allowing for the formation of sulfonamide or ether derivatives through reactions with amines and alcohols.
Biological Applications
Preliminary studies have indicated that this compound may possess pharmacological properties:
- Anti-inflammatory and Analgesic Effects : Research suggests it may exhibit these effects, although detailed mechanisms are still under investigation.
- Binding Affinity Studies : Interaction studies indicate potential binding to specific receptors and enzymes, suggesting therapeutic roles that warrant further exploration.
Table 1: Summary of Synthetic Methods
| Method | Description | Yield (%) | References |
|---|---|---|---|
| Microwave-Assisted Deprotection | Deprotection of methyl aryl ethers using microwave heating | 85 | |
| Metal-Free C–H Functionalization | Formation of pyrrolinium structures without metal catalysts | 90 | |
| Nucleophilic Substitution | Formation of sulfonamide derivatives with amines | 75 |
| Activity Type | Observed Effect | Study Reference |
|---|---|---|
| Anti-inflammatory | Potential reduction in inflammation markers | |
| Analgesic | Pain relief observed in preliminary assays | |
| Receptor Binding | Interaction with specific biological targets |
Mechanism of Action
The mechanism of action of ®-3-(Methylsulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Features and Similarity Scores
The table below highlights structurally related pyrrolidine derivatives, their substituents, and similarity scores (where available):
Notes on Similarity Scores:
Substituent Effects on Physicochemical Properties
Methylsulfonyl (-SO₂CH₃) vs. Methyl (-CH₃) :
- This enhances aqueous solubility and stability against oxidation .
Methylsulfonyl vs. Arylthio (e.g., 2-Methoxyphenylthio) :
- Stability : Sulfonyl groups are oxidation-resistant, whereas arylthio groups (e.g., in CAS 1417789-77-5) may undergo oxidation to sulfoxides or sulfones, altering activity .
- Bioavailability : The hydrophilic sulfonyl group improves water solubility, while lipophilic arylthio substituents may enhance membrane permeability .
Chirality :
- The (R)-configuration in the target compound and its analogues (e.g., CAS 235093-98-8) may confer enantioselective interactions with biological targets, though specific activity data are lacking in the evidence .
Biological Activity
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a chiral compound with the chemical formula C₅H₁₃ClN₃O₂S and a molecular weight of approximately 185.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring substituted with a methylsulfonyl group, suggests various interactions with biological targets that may lead to therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. The exact mechanisms can vary based on the context of use, but preliminary studies indicate that it may exhibit anti-inflammatory and analgesic effects. The methylsulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which may contribute to its biological effects.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Effects : Initial studies suggest that the compound may reduce inflammation through modulation of inflammatory pathways.
- Analgesic Properties : There are indications that it may alleviate pain, although detailed mechanisms remain under investigation.
- Interaction with Biomolecules : The compound has been shown to interact with various biomolecules, suggesting potential roles in drug design and development.
In Vitro Studies
In vitro studies have demonstrated that this compound can bind to specific protein targets, influencing their activity. For example, research indicates that it may interact with enzymes involved in metabolic pathways, potentially altering their function.
In Vivo Studies
In vivo evaluations have indicated promising results regarding the compound's safety and efficacy. For instance, studies involving animal models have shown that the compound can be administered without significant adverse effects at certain dosages. However, further optimization is required to enhance its therapeutic efficacy and minimize any potential toxicity .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride | Enantiomer with opposite configuration | Potentially different biological activity |
| 3-(Sulfonyl)pyrrolidine | Lacks methyl substitution on the sulfonyl group | May exhibit different reactivity |
| 2-(Methylsulfonyl)propan-1-amine | Aliphatic amine structure | Different functional group leading to varied applications |
This table illustrates how the structural variations among these compounds can lead to different biological activities and therapeutic potentials.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride, and how is enantiomeric purity ensured?
- Methodology : The compound can be synthesized via sulfonylation of (R)-3-pyrrolidinol using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Chiral purity is maintained by starting with enantiomerically pure (R)-pyrrolidine precursors (e.g., (R)-3-Methylpyrrolidine hydrochloride, as in ) or resolving intermediates using chiral chromatography (e.g., Chiralpak® columns) . Post-synthesis, enantiomeric excess is validated via chiral HPLC or polarimetry.
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Based on GHS classification data ( ), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C in airtight containers (as recommended for structurally similar pyrrolidine hydrochlorides in ). Spills should be neutralized with inert absorbents and disposed via hazardous waste protocols .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Workflow :
- NMR : Confirm stereochemistry and methylsulfonyl group integration (¹H/¹³C NMR).
- LC-MS : Verify molecular ion peaks ([M+H]+) and detect impurities (<0.5% via area normalization).
- Elemental Analysis : Validate C, H, N, S, and Cl content .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic Insight : The methylsulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at adjacent carbons. This facilitates nucleophilic substitution reactions (e.g., with amines or alcohols) to generate derivatives. Stability studies (e.g., pH-dependent degradation in ) show resistance to hydrolysis under physiological conditions, making it suitable for prodrug design .
Q. What advanced techniques resolve contradictions in kinetic data during sulfonylation reactions?
- Troubleshooting : Discrepancies in reaction rates (e.g., due to solvent polarity or temperature) are addressed via:
- In-situ NMR Monitoring : Track intermediate formation (e.g., sulfonic acid intermediates).
- Isothermal Calorimetry : Quantify exothermicity to optimize reaction conditions .
Q. How are trace impurities identified and quantified in batch samples?
- Analytical Strategy : Use hyphenated techniques:
- LC-MS/MS : Detect sulfonic acid byproducts (e.g., from incomplete sulfonylation) at ppm levels.
- Ion Chromatography : Quantify chloride counterion deviations (e.g., <5% variance per ) .
Q. What crystallographic methods confirm the absolute configuration of the (R)-enantiomer?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
